
2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide
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Description
2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C24H21N3O3 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
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Biological Activity
2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline derivatives class. Its unique structure and substituents suggest potential therapeutic applications, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and a summary table of related compounds.
- Molecular Formula : C24H21N3O3
- Molecular Weight : Approximately 399.44 g/mol
- CAS Number : 303137-81-7
The compound features a quinoline core substituted with a 3,4-dimethoxyphenyl group and a pyridin-4-ylmethyl moiety, which contribute to its distinct chemical properties and potential biological activities.
The biological activity of this compound is believed to involve interactions with specific enzymes or cellular receptors. Research indicates that quinoline derivatives can modulate various molecular targets, influencing pathways such as:
- Enzyme Inhibition : Potentially inhibiting enzymes involved in disease progression.
- Cellular Signaling Interference : Modulating signaling pathways critical for cell survival and proliferation.
Therapeutic Potential
-
Anticancer Activity :
- Studies have shown that quinoline derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells.
- The compound's ability to inhibit tumor growth has been investigated in various cancer models.
-
Neuroprotective Effects :
- Research in autoimmune models suggests that this compound may offer protective effects against neuroinflammation.
- It has been tested for efficacy in models of multiple sclerosis, showing potential to reduce disease severity.
Anticancer Efficacy
A study evaluated the compound's effectiveness against several cancer cell lines, including breast and colon cancer. Results indicated:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.2 | Induction of apoptosis via caspase activation |
HT29 (Colon) | 3.8 | Inhibition of cell proliferation |
These findings underscore the compound's potential as an anticancer agent.
Neuroprotective Studies
In an experimental autoimmune encephalomyelitis (EAE) model, treatment with the compound resulted in:
Treatment Group | Clinical Score Reduction (%) |
---|---|
Control | 0 |
Compound Treated | 75 |
This significant reduction in clinical scores highlights its promise as a neuroprotective agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. The following table summarizes some related compounds and their unique features:
Compound Name | Molecular Formula | Molecular Weight | Unique Features |
---|---|---|---|
Quinoline | C9H7N | 129.16 g/mol | Parent structure; simpler than derivatives |
Chloroquine | C18H26ClN3O | 319.87 g/mol | Well-known antimalarial agent |
N-(3,5-Dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide | C24H23N3O4 | 385.4 g/mol | Similar but with different substituents |
2-(3,4-Dimethoxyphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | C24H21N3O3 | 399.44 g/mol | Distinct substituents enhancing biological activity |
Properties
Molecular Formula |
C24H21N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H21N3O3/c1-29-22-8-7-17(13-23(22)30-2)21-14-19(18-5-3-4-6-20(18)27-21)24(28)26-15-16-9-11-25-12-10-16/h3-14H,15H2,1-2H3,(H,26,28) |
InChI Key |
YOSVFHOTUYFOTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=NC=C4)OC |
Origin of Product |
United States |
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